molecular formula C18H17F2NO3 B6637570 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone

Cat. No. B6637570
M. Wt: 333.3 g/mol
InChI Key: OMECWQMMLIDJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone, also known as DFE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFE is a member of the pyrrolidine class of compounds and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is complex and involves the modulation of multiple pathways in the body. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has also been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone are varied and depend on the specific pathway that is being modulated. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments, including its high purity and availability. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is also stable and can be stored for long periods of time. However, there are also limitations to using 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone in lab experiments. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is a synthetic compound and may not accurately reflect the activity of natural compounds in the body. Additionally, the mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is complex and may involve the modulation of multiple pathways, which can make it difficult to study in isolation.

Future Directions

There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied as a potential inhibitor of MMPs and HDACs, which are involved in tumor growth and metastasis. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied for its ability to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis. Additionally, new synthesis methods for 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be developed to increase yield and purity.

Synthesis Methods

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzaldehyde with 4-hydroxypyrrolidine in the presence of a base. The resulting product is then reacted with phenoxyacetyl chloride to yield 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone. The synthesis of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been optimized to increase yield and purity, and it is now readily available for research purposes.

Scientific Research Applications

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has shown promise as a potential inhibitor of certain enzymes that are involved in tumor growth and metastasis. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its ability to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.

properties

IUPAC Name

1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c19-12-6-7-16(20)15(8-12)17-9-13(22)10-21(17)18(23)11-24-14-4-2-1-3-5-14/h1-8,13,17,22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMECWQMMLIDJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone

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